3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol
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Overview
Description
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiol group attached to a propane chain, which is further connected to a phenoxy group substituted with two 2-methylbutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate thiolating agent. One common method is the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Addition: The double bonds in the phenoxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used.
Addition: Electrophiles such as bromine or chlorine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted phenoxy derivatives.
Addition: Halogenated phenoxy compounds.
Scientific Research Applications
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with cellular membranes and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with nitrile groups instead of a thiol group.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide: Contains additional functional groups and a more complex structure.
Uniqueness
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
CAS No. |
93608-59-4 |
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Molecular Formula |
C19H32OS |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol |
InChI |
InChI=1S/C19H32OS/c1-7-18(3,4)15-10-11-17(20-12-9-13-21)16(14-15)19(5,6)8-2/h10-11,14,21H,7-9,12-13H2,1-6H3 |
InChI Key |
OCTLHDBZNCMOGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCS)C(C)(C)CC |
Origin of Product |
United States |
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